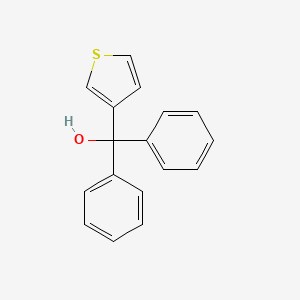

Diphenyl(thiophen-3-yl)methanol

Description

Properties

CAS No. |

2226-49-5 |

|---|---|

Molecular Formula |

C17H14OS |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

diphenyl(thiophen-3-yl)methanol |

InChI |

InChI=1S/C17H14OS/c18-17(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H |

InChI Key |

OTWZSXJIWXGIPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CSC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Quorum-Sensing Inhibition

Compound 62: (2-Nitrophenyl)(thiophen-3-yl)methanol

- Structure: Substitutes one phenyl group in Diphenyl(thiophen-3-yl)methanol with a 2-nitrophenyl moiety.

- Biological Activity: Demonstrated potent inhibition of Pseudomonas aeruginosa quorum-sensing by reducing HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas quinolone signal) levels. In Galleria mellonella infection models, compound 62 significantly improved larval survival (p = 0.0203) compared to untreated controls .

Compound 19: (2-Nitrophenyl)(phenyl)methanol

- Structure : Lacks the thiophene ring, featuring two phenyl groups (one substituted with nitro).

- Biological Activity : Reduced HHQ and PQS levels but was less potent than compound 62 (p = 0.04830 for survival improvement). This highlights the critical role of the thiophen-3-yl group in enhancing inhibitory efficacy .

Thiophene-Methanol Derivatives with Varied Substituents

a. (2,4-Dimethylthiophen-3-yl)methanol

- Structure : Simplifies the scaffold with methyl groups at positions 2 and 4 of the thiophene ring.

- Physicochemical Properties: Molecular weight = 142.22 g/mol.

b. (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

- Structure : Replaces one phenyl group with a 6-methoxynaphthyl moiety.

- Physicochemical Properties :

- Molecular weight = 270.35 g/mol

- Density = 1.259 g/cm³

- Boiling point = 467.7°C (predicted)

c. (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol

- Structure : Features a sulfonylpyrrolidine substituent on the thiophene ring.

- Physicochemical Properties : Molecular weight = 247.33 g/mol; sulfonamide group enhances polarity and solubility.

Data Table: Structural and Functional Comparison

Key Research Findings

Thiophene vs. Phenyl Substitution : The thiophen-3-yl group in compound 62 enhances quorum-sensing inhibition compared to phenyl-substituted analogs (e.g., compound 19), likely due to improved electronic interactions with the PqsD active site .

Electron-Withdrawing Groups : Nitro substituents (e.g., in compounds 19 and 62) increase potency, suggesting that electron-deficient aromatic systems optimize enzyme inhibition.

Steric and Solubility Effects : Bulkier substituents (e.g., methoxynaphthyl) may hinder membrane penetration, while polar groups (e.g., sulfonamide) improve solubility but require balanced lipophilicity for bioavailability .

Q & A

Q. What are the common synthetic routes for Diphenyl(thiophen-3-yl)methanol, and how can reaction conditions be optimized?

this compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation, leveraging the reactivity of the thiophene ring and benzhydryl precursors. Controlled conditions (e.g., inert atmosphere, low temperatures) are critical to minimize side reactions like oxidation or polymerization of the thiophene moiety. For example, analogous syntheses of thiophene-containing alcohols require anhydrous solvents (e.g., THF) and slow addition of reagents to manage exothermicity . Optimization involves adjusting stoichiometry, temperature (-78°C to room temperature), and catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using programs like SHELXL for refinement, researchers can determine bond lengths, angles, and stereochemistry. For example, SHELXL’s robust algorithms handle twinning and high-resolution data, enabling precise modeling of the thiophene and phenyl groups’ spatial arrangement . Sample preparation requires high-purity crystals grown via slow evaporation or diffusion methods in aprotic solvents.

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm).

- FT-IR : Confirms OH stretching (~3200–3600 cm⁻¹) and C-S/C-O bonds (~1050–1250 cm⁻¹).

- MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT for IR/NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene ring influence the compound’s reactivity?

Substituents like electron-donating groups (e.g., -OCH₃) increase electron density on the thiophene ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Conversely, electron-withdrawing groups (e.g., -NO₂) direct electrophilic attacks to specific positions. Kinetic studies on analogous compounds show that steric hindrance from bulky groups (e.g., tert-butyl) slows reaction rates at the 3-position . Advanced mechanistic studies employ Hammett plots or DFT calculations to quantify substituent effects .

Q. What strategies enable enantioselective synthesis of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) can induce enantioselectivity during key steps like Grignard additions or reductions. For example, Sharpless epoxidation or Jacobsen hydrolysis protocols may adapt to thiophene systems. Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)₃) validates enantiomeric excess .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding affinities to enzymes or receptors. For instance, thiophene’s π-π stacking with aromatic residues in active sites can be simulated. QSAR studies on analogs (e.g., pyrazole-thiophene hybrids) correlate structural features (logP, polar surface area) with activity .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?

Conflicting data (e.g., NMR suggesting flexibility vs. XRD showing rigidity) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational changes or employ complementary techniques like neutron diffraction for H-bonding analysis .

Q. What methods validate the purity of this compound in synthetic batches?

- HPLC : Reverse-phase chromatography with UV detection at λ = 254 nm.

- TLC : Silica gel plates (hexane:EtOAc = 4:1) with visualization under UV or iodine.

- Elemental Analysis : Confirms C, H, S, O content within ±0.3% of theoretical values .

Comparative Analysis of Structural Analogs

Methodological Best Practices

- Crystallization : Use mixed solvents (e.g., DCM/hexane) for slow nucleation.

- Reaction Monitoring : In-situ FT-IR or GC-MS tracks intermediate formation.

- Data Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA) mitigate batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.